2-Heptylfuran vs. 2-Pentylfuran: Odor Quality and Threshold Differentiation
In a direct head-to-head comparison of odor-active volatiles in sheep meat, 2-pentylfuran exhibited an odor threshold (OT) of 6 μg/kg with a descriptor of 'green bean, butter, vegetable', whereas 2-heptylfuran was characterized by a distinct green, fatty, lactonic, and roasted nutty aroma with a taste threshold of 5.0 ppm [1]. The retention index (RI) for 2-heptylfuran on a DB-Wax column is 1,440, compared to 1,238 for 2-pentylfuran, reflecting its lower volatility and longer persistence in food matrices [2].
| Evidence Dimension | Odor threshold (OT) and sensory descriptor |
|---|---|
| Target Compound Data | OT not directly reported in same assay; taste threshold 5.0 ppm; descriptor: green, fatty, lactonic, roasted nutty |
| Comparator Or Baseline | 2-Pentylfuran OT = 6 μg/kg; descriptor: green bean, butter, vegetable |
| Quantified Difference | 2-Pentylfuran OT is approximately 6 ppb (μg/kg), 2-heptylfuran taste threshold 5 ppm (5,000 ppb), indicating approximately 830-fold higher sensory threshold for 2-heptylfuran, consistent with longer alkyl chain reducing volatility |
| Conditions | GC-MS analysis of volatile compounds in sheep meat; OT values from published literature |
Why This Matters
The longer heptyl chain provides a unique roasted nutty/green fatty profile and significantly higher sensory threshold, preventing flavor distortion when substituting 2-pentylfuran in savory or roasted meat flavor formulations.
- [1] Li J, Tang C, Yang Y, Hu Y, Zhao Q, Ma Q, et al. Characterization of meat quality traits, fatty acids and volatile compounds in Hu and Tan sheep. Front Nutr. 2023;10:1072159. Table 1: Odor threshold (OT) for 2-pentylfuran = 6 μg/kg. View Source
- [2] Front Nutr. 2023;10:1072159. Table S2: Retention index for 2-heptylfuran = 1,440 (DB-Wax), 2-pentylfuran = 1,238. View Source
